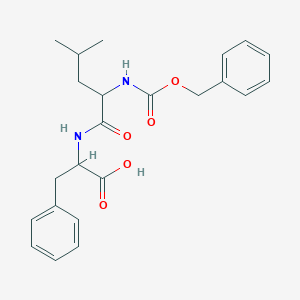

Z-LEU-PHE-OH

Description

BenchChem offers high-quality Z-LEU-PHE-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-LEU-PHE-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H28N2O5 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C23H28N2O5/c1-16(2)13-19(25-23(29)30-15-18-11-7-4-8-12-18)21(26)24-20(22(27)28)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28) |

InChI Key |

FGUNAJHARUGMEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Z-LEU-PHE-OH chemical properties and structure

Topic: Z-LEU-PHE-OH: Chemical Properties, Synthesis, and Enzymological Applications Content Type: Technical Whitepaper Audience: Researchers, Biochemists, and Drug Development Scientists

N-Benzyloxycarbonyl-L-Leucyl-L-Phenylalanine

Executive Summary

Z-LEU-PHE-OH (CAS: 6401-63-4) is a protected dipeptide derivative extensively utilized as a model substrate in enzymology, particularly for the kinetic characterization of Carboxypeptidase A (CPA). Comprising a leucine and phenylalanine backbone protected by an N-terminal benzyloxycarbonyl (Z or Cbz) group, this compound mimics the hydrophobic C-terminal specificity required by digestive metalloproteases. Its utility extends beyond kinetics; it serves as a critical intermediate in the synthesis of peptide-based protease inhibitors (e.g., aldehydes and chloromethyl ketones) used in virology and oncology research.

Chemical Identity & Physicochemical Properties[1][2][3]

The physicochemical profile of Z-LEU-PHE-OH is defined by its hydrophobicity, driven by the aromatic Z-group and the phenylalanine side chain. This structural feature necessitates specific solvent handling protocols to ensure experimental reproducibility.[1]

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid |

| Common Name | Z-Leu-Phe-OH; Cbz-Leu-Phe-OH |

| CAS Number | 6401-63-4 |

| Molecular Formula | C₂₃H₂₈N₂O₅ |

| Molecular Weight | 412.49 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol. Sparingly soluble in water/PBS (<0.1 mg/mL without co-solvent). |

| pKa | ~3.6 (C-terminal carboxylic acid) |

| Stability | Stable for >2 years at -20°C in powder form. Hydrolytically stable in neutral buffers absent of proteases. |

Structural Analysis & Molecular Configuration

The molecule consists of three distinct domains: the N-terminal Protection Group (Z) , the Leucine Linker , and the C-terminal Phenylalanine . The Z-group renders the N-terminus uncharged and hydrophobic, preventing aminopeptidase degradation and mimicking the internal peptide bonds found in natural protein substrates.

Visualization: Chemical Connectivity

[5]

Biological Applications: Enzymology & Mechanism

Carboxypeptidase A (CPA) Substrate

Z-LEU-PHE-OH is the "gold standard" substrate for Carboxypeptidase A. CPA is a zinc-dependent exopeptidase that preferentially cleaves C-terminal aromatic or branched non-polar amino acids.

-

Mechanism: The Z-group binds to the hydrophobic pocket (S2/S3 subsites) of the enzyme, positioning the C-terminal Phenylalanine into the S1' specificity pocket. The active site Zinc (

) coordinates with the carbonyl oxygen of the scissile peptide bond (between Leu and Phe) and the catalytic water molecule, facilitating hydrolysis. -

Kinetic Output: The assay measures the release of free Phenylalanine, often monitored via UV absorbance changes (if coupled) or colorimetric ninhydrin reaction (post-cleavage).

Protease Inhibition & Synthesis Precursor

While primarily a substrate, Z-LEU-PHE-OH is the acid precursor for Z-Leu-Phe-CHO (aldehyde) and Z-Leu-Phe-CMK (chloromethyl ketone). These derivatives are potent, irreversible inhibitors of serine proteases (like Chymotrypsin) and cysteine proteases (like Cathepsin B/L), utilized to block viral replication or tumor metastasis in vitro.

Visualization: CPA Hydrolysis Pathway

[6]

Experimental Protocols

Protocol A: Preparation of Stock Solution (Self-Validating)

Rationale: Z-LEU-PHE-OH is prone to precipitation in aqueous buffers if not properly solubilized. This protocol ensures a stable, homogeneous stock.[1]

-

Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Avoid ethanol if high concentration (>10 mM) is required for long-term storage.

-

Weighing: Weigh 4.12 mg of Z-LEU-PHE-OH powder.

-

Dissolution: Add 1.0 mL of DMSO to yield a 10 mM stock solution. Vortex vigorously for 30 seconds.

-

Validation: Solution must be optically clear. If turbid, sonicate for 5 minutes at 25°C.

-

-

Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Carboxypeptidase A Activity Assay

Rationale: Measures the rate of Phe release.

-

Buffer Prep: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

-

Substrate Working Solution: Dilute 10 mM DMSO stock into Buffer to reach 0.1 mM - 0.5 mM final concentration.

-

Note: Keep DMSO concentration <1% to prevent enzyme denaturation.

-

-

Reaction Initiation: Add 10 nM - 100 nM Carboxypeptidase A enzyme.

-

Monitoring: Incubate at 25°C.

-

Detection: Since Z-Leu-Phe-OH and Z-Leu-OH have similar UV spectra, the reaction is best followed by HPLC (separating Z-Leu-Phe from Z-Leu) or by a Ninhydrin assay (detecting the free amine of the released Phenylalanine).

-

Ninhydrin Step: Quench aliquots at time points with acid, add Ninhydrin reagent, heat at 100°C for 10 min, and read Absorbance at 570 nm.

-

Synthesis Methodology (Solution Phase)

For researchers requiring custom synthesis or derivatives:

-

Coupling: React Z-L-Leucine (activated as N-hydroxysuccinimide ester or via DCC/HOBt) with L-Phenylalanine methyl ester (H-Phe-OMe) in DMF/DCM.

-

Intermediate: Isolates Z-Leu-Phe-OMe .

-

Saponification: Treat the ester with 1N NaOH in Methanol/Water (1:1) at 0°C for 1-2 hours to remove the methyl group.

-

Acidification: Carefully acidify to pH 2-3 with HCl. Z-LEU-PHE-OH precipitates as a white solid.

-

Purification: Recrystallize from Ethanol/Water.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12940411, Z-Leu-Phe-OH. Retrieved from [Link]

-

Auld, D. S., & Vallee, B. L. (1970).[2] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry. Retrieved from [Link]

Sources

Z-LEU-PHE-OH CAS number and molecular weight

N-Carbobenzyloxy-L-Leucyl-L-Phenylalanine

Executive Summary

Z-LEU-PHE-OH (CAS 6401-63-4) is a protected dipeptide derivative widely utilized in biochemical research as a specific substrate for proteolytic enzymes, particularly Carboxypeptidase A (CPA) and Pepsin , and as a high-purity intermediate in the synthesis of bioactive peptide therapeutics.[1][2][3][4][5] Its structural composition—pairing a hydrophobic leucine residue with a C-terminal phenylalanine, protected by a benzyloxycarbonyl (Z) group—renders it an ideal probe for studying enzyme kinetics, specificity, and inhibition mechanisms in drug discovery pipelines.

Part 1: Chemical Identity & Physicochemical Properties

This section consolidates the core identifiers and physical constants required for analytical verification and experimental design.

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | N-Carbobenzyloxy-L-Leucyl-L-Phenylalanine |

| Common Synonyms | Z-Leu-Phe-OH; Z-L-Leu-L-Phe-OH; Cbz-Leu-Phe-OH |

| CAS Number | 6401-63-4 |

| Molecular Formula | |

| Molecular Weight | 412.49 g/mol |

| SMILES | CC(C)CC(=O)NC(=O)O |

| MDL Number | MFCD00191122 |

Physical Properties

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Melting Point | 119 – 126 °C |

| Solubility | Soluble in organic solvents (DMF, DMSO, Methanol, Ethanol). Sparingly soluble in water; solubility increases in alkaline buffers. |

| Purity Standard | ≥ 98% (HPLC) |

| Chirality | L-isomer (Leucine), L-isomer (Phenylalanine) |

Part 2: Mechanistic Utility & Enzymatic Interaction

Z-Leu-Phe-OH serves as a critical probe for Carboxypeptidase A (CPA) , a zinc-dependent metalloprotease. CPA exhibits a distinct preference for hydrolyzing C-terminal amino acids with aromatic or branched aliphatic side chains.

Mechanism of Action: In the enzymatic assay, CPA recognizes the C-terminal Phenylalanine residue of Z-Leu-Phe-OH. The hydrophobic pocket of the enzyme (S1' subsite) accommodates the benzyl side chain of the Phenylalanine. The zinc ion at the active site coordinates with the carbonyl oxygen of the scissile peptide bond (between Leu and Phe) and a water molecule, facilitating nucleophilic attack and subsequent hydrolysis.

Reaction Scheme:

Visualization: Enzymatic Hydrolysis Pathway

The following diagram illustrates the logical flow of the enzymatic cleavage used in kinetic assays.

Caption: Kinetic pathway of Z-Leu-Phe-OH hydrolysis by Carboxypeptidase A, highlighting the zinc-stabilized transition state.

Part 3: Synthesis Protocol (Solution Phase)

While Solid Phase Peptide Synthesis (SPPS) is common for longer chains, the solution-phase synthesis of dipeptides like Z-Leu-Phe-OH allows for cost-effective scale-up and high purity. The following protocol utilizes the Mixed Anhydride Method or DCC/HOBt coupling to ensure minimal racemization.

Protocol: DCC/HOBt Coupling

Objective: Synthesize Z-Leu-Phe-OH from Z-Leu-OH and H-Phe-OMe (followed by hydrolysis).

-

Activation:

-

Dissolve Z-Leu-OH (1.0 eq) in anhydrous DMF/DCM (1:1).

-

Add HOBt (1.1 eq) and cool to 0°C.

-

Add DCC (1.1 eq) and stir for 30 minutes to form the active ester.

-

-

Coupling:

-

Add H-Phe-OMe·HCl (1.1 eq) and N-Methylmorpholine (NMM, 1.2 eq) to neutralize the salt.

-

Stir the reaction mixture at 0°C for 1 hour, then allow to warm to room temperature overnight.

-

Observation: Dicyclohexylurea (DCU) byproduct will precipitate.

-

-

Work-up:

-

Filter off the DCU precipitate.

-

Evaporate the solvent under reduced pressure.[6]

-

Dissolve residue in Ethyl Acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate to yield Z-Leu-Phe-OMe .

-

-

Saponification (Deprotection of Ester):

-

Dissolve Z-Leu-Phe-OMe in Methanol/THF.

-

Add 1N NaOH (2.0 eq) and stir at room temperature for 2–4 hours (monitor by TLC).

-

Acidify with 1N HCl to pH ~2 to precipitate the free acid Z-Leu-Phe-OH .

-

-

Purification:

-

Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water to achieve >98% purity.

-

Visualization: Synthesis Workflow

Caption: Step-wise chemical synthesis of Z-Leu-Phe-OH via solution-phase coupling and ester hydrolysis.

Part 4: Quality Control & Handling

Analytical Parameters

-

HPLC: C18 Reverse-phase column; Gradient elution (Acetonitrile/Water + 0.1% TFA). Retention time typically correlates with the hydrophobicity of the Z-group and Phe residue.

-

Mass Spectrometry (ESI-MS): Expected

peak at 413.5 m/z ; -

NMR:

-NMR (DMSO-d6) should show characteristic benzyloxy protons (~5.0 ppm, s, 2H), aromatic protons (7.2-7.4 ppm, m, 10H), and leucine methyl doublets (~0.85 ppm).

Storage & Stability[3][4]

-

Temperature: Store at -20°C for long-term stability. Desiccate to prevent hydrolysis.

-

Stability: Stable in solid form for >2 years. Solutions in DMSO/DMF should be prepared fresh or stored frozen.

References

- Auld, D. S. (2004). Carboxypeptidase A. In Handbook of Proteolytic Enzymes (pp. 812-819). Academic Press.

Sources

- 1. 815619-12-6|NTU281|BLD Pharm [bldpharm.com]

- 2. 13053-61-7,Z-His-Phe-Phe-OEt ,10119-01-4,Z-His-Phe-Trp-OEt , CAS [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Leu-phe | Sigma-Aldrich [sigmaaldrich.cn]

- 6. US3725380A - Method of synthesizing peptides in the presence of a carbodiimide and a 1-hydroxy-benzotriazole - Google Patents [patents.google.com]

Technical Monograph: Z-LEU-PHE-OH Mechanism of Action in Biological Systems

Executive Summary

Z-LEU-PHE-OH (N-Carbobenzoxy-L-leucyl-L-phenylalanine) is a hydrophobic dipeptide derivative widely utilized in biochemical research as a probe substrate for metalloproteases —specifically Carboxypeptidase A (CPA)—and as a structural motif in the design of cathepsin inhibitors and self-assembling biomaterials .

Its biological utility stems from the N-terminal Carbobenzoxy (Z) group, which mimics the polypeptide chain extension required for enzyme recognition while protecting the amine from non-specific degradation. In drug development, the Z-Leu-Phe backbone serves as a critical scaffold for fluorogenic substrates (e.g., Z-Leu-Phe-AMC) used to screen inhibitors for Cathepsin S, B, and L, enzymes implicated in autoimmune diseases and tumor metastasis.

This guide details the molecular mechanism of Z-LEU-PHE-OH hydrolysis, its kinetic behavior, and standardized protocols for its application in enzymatic assays.

Chemical Identity & Physicochemical Properties[1][2]

| Property | Specification |

| IUPAC Name | (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

| Common Name | Z-Leu-Phe-OH; Cbz-Leu-Phe-OH |

| Molecular Formula | |

| Molecular Weight | 412.48 g/mol |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water (requires pH adjustment or co-solvent) |

| pKa | ~3.5 (C-terminal carboxylic acid) |

| Stability | Stable at room temperature; hydrolyzes in strong acid/base or presence of specific proteases |

Mechanism of Action: Metalloprotease Hydrolysis[3]

The primary biological interaction of Z-LEU-PHE-OH is with Carboxypeptidase A (CPA) , a pancreatic zinc-metalloprotease. The compound acts as a specific substrate, allowing researchers to probe the hydrophobic specificity of the enzyme's S1' subsite.

The Catalytic Cycle (CPA Interaction)

The hydrolysis of Z-LEU-PHE-OH by CPA follows a general base mechanism facilitated by the active site Zinc ion (

-

Substrate Binding (Recognition):

-

The C-terminal Phenylalanine side chain inserts into the enzyme's hydrophobic S1' pocket (defined by Ile243, Ile247, Tyr248). This is the rate-limiting recognition step.

-

The C-terminal Carboxylate coordinates with the active site Arg145 , neutralizing the charge and positioning the substrate.

-

The Carbonyl Oxygen of the scissile peptide bond (between Leu and Phe) coordinates to the catalytic

ion, increasing its electrophilicity.

-

-

Nucleophilic Attack:

-

Glu270 acts as a general base, deprotonating a water molecule.

-

The resulting hydroxide ion attacks the polarized carbonyl carbon of the peptide bond, forming a tetrahedral intermediate stabilized by

and Arg127.

-

-

Proton Transfer & Cleavage:

-

Tyr248 (or potentially Glu270 in alternative mechanisms) donates a proton to the amide nitrogen of the scissile bond.

-

The C-N bond collapses, releasing the C-terminal Phenylalanine and the N-terminal product (Z-Leucine).

-

Visualization of Signaling/Catalytic Pathway

Caption: Catalytic pathway of Z-LEU-PHE-OH hydrolysis by Carboxypeptidase A, highlighting the Zinc-mediated nucleophilic attack and residue-specific interactions.

Biological Applications & Kinetic Profiling

Cathepsin S and L Inhibition Studies

While Z-LEU-PHE-OH is a substrate for carboxypeptidases, its structure forms the "warhead" backbone for Cathepsin inhibitors and fluorogenic substrates .

-

Substrate Design: The Z-Leu-Phe sequence is often coupled with a fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC). Cathepsins cleave the amide bond between Phenylalanine and AMC.

-

Reaction:Z-Leu-Phe-AMC + H2O → Z-Leu-Phe-OH + AMC (Fluorescent)

-

Relevance: Z-Leu-Phe-OH is the non-fluorescent product. Accumulation of this product can competitively inhibit the enzyme if not cleared, though its

is typically in the millimolar range compared to nanomolar aldehyde inhibitors (Z-Leu-Phe-CHO).

-

Kinetic Parameters (Reference Values)

The following kinetic constants are typical for Z-dipeptides interacting with Bovine Carboxypeptidase A at pH 7.5, 25°C.

| Parameter | Value Range | Interpretation |

| 0.1 – 1.0 mM | Moderate affinity; indicates specific binding to the S1' hydrophobic pocket. | |

| High turnover rate; Z-Leu-Phe is an efficient substrate compared to Z-Gly-Phe due to the bulky Leucine at P1. | ||

| Indicates catalytic efficiency approaching diffusion control for optimal substrates. |

Experimental Protocol: Enzymatic Hydrolysis Assay

This protocol validates the activity of Carboxypeptidase A using Z-LEU-PHE-OH. It relies on the UV absorbance difference between the peptide bond and the free amino acid, or HPLC separation.

Reagents Preparation

-

Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

-

Substrate Stock (20 mM): Dissolve 8.25 mg of Z-LEU-PHE-OH in 1.0 mL of DMSO. Note: Ensure complete dissolution; sonicate if necessary.

-

Enzyme Solution: Carboxypeptidase A (from bovine pancreas), diluted to 1-10 units/mL in cold Assay Buffer. Keep on ice.

HPLC-Based Discontinuous Assay (High Precision)

This method is preferred over direct UV for Z-peptides due to overlapping absorbance of the Z-group.

Workflow:

-

Incubation:

-

Mix 50 µL Substrate Stock + 900 µL Assay Buffer in a microcentrifuge tube.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate reaction by adding 50 µL Enzyme Solution.

-

-

Sampling:

-

At defined intervals (0, 5, 10, 20, 30 min), remove 100 µL aliquots.

-

-

Quenching:

-

Immediately add 100 µL of 1% Trifluoroacetic Acid (TFA) in Acetonitrile to stop the reaction.

-

-

Analysis:

-

Inject 20 µL onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase: Gradient 10-90% Acetonitrile in 0.1% TFA/Water over 20 min.

-

Detection: UV at 254 nm (detects Z-group) or 214 nm (peptide bonds).

-

-

Quantification:

-

Monitor the decrease of the Z-Leu-Phe-OH peak and the appearance of the Z-Leu-OH peak. (Phenylalanine elutes separately).

-

Assay Logic Visualization

Caption: Step-by-step workflow for the HPLC-based kinetic assay of Z-LEU-PHE-OH hydrolysis.

References

-

Auld, D. S. (2004). Carboxypeptidase A. In Handbook of Proteolytic Enzymes (2nd Ed.). Elsevier. Link

- Foundational text on CPA mechanism and specificity.

- Whitaker, J. R. (1972). Principles of Enzymology for the Food Sciences. Marcel Dekker.

-

MedChemExpress. (2024). Z-Leu-Leu-Arg-AMC Protocol. Link

- Provides context for Z-peptide backbones in fluorogenic assays.

-

Chem-Impex International. (2024). Z-Leu-Phe-OH Product Monograph. Link

- Source for physicochemical properties and synthesis applic

-

Reches, M., & Gazit, E. (2003).[1] Casting Metal Nanowires Within Discrete Self-Assembled Peptide Nanotubes. Science. Link

- Reference for the self-assembly properties of Phe-Phe containing peptides.

Sources

Technical Guide: Biochemical Applications of Z-LEU-PHE-OH

Executive Summary

Z-LEU-PHE-OH (N-Benzyloxycarbonyl-L-Leucyl-L-Phenylalanine) is a hydrophobically modified dipeptide derivative serving two distinct but critical roles in modern biochemistry: as a specific substrate for metalloproteases (specifically Carboxypeptidase A) and as a supramolecular building block for self-assembling hydrogels.[1]

This guide provides a technical deep-dive into its utility, moving beyond simple catalog definitions to explore the mechanistic causality of its applications. It is designed for researchers optimizing enzyme kinetic assays or developing peptide-based drug delivery systems.

Part 1: Chemical Profile & Physicochemical Properties

Before integrating Z-LEU-PHE-OH into experimental workflows, its physicochemical behavior must be understood. The N-terminal Benzyloxycarbonyl (Z or Cbz) group confers significant hydrophobicity, altering its solubility and interaction with enzyme active sites compared to the free dipeptide.

| Property | Specification |

| Chemical Name | N-(Carbobenzyloxy)-L-leucyl-L-phenylalanine |

| CAS Number | 6401-63-4 |

| Molecular Formula | C₂₃H₂₈N₂O₅ |

| Molecular Weight | 412.48 g/mol |

| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol). Low solubility in water; requires pH adjustment (alkaline) or co-solvents. |

| pKa (approx) | ~3.5 (C-terminal carboxylic acid) |

| Stability | Stable at room temperature as a solid. Hydrolyzes in strong acid/base or presence of peptidases. |

Part 2: Enzymology – Carboxypeptidase A (CPA) Substrate[2]

The primary biochemical application of Z-LEU-PHE-OH is as a substrate for Carboxypeptidase A (CPA) (EC 3.4.17.1).

Mechanism of Action

CPA is a zinc-dependent exopeptidase that hydrolyzes the C-terminal peptide bond of proteins and peptides. It exhibits a strong specificity for substrates with:

-

Aromatic or bulky aliphatic C-terminal residues (Phenylalanine in this case).

-

A free C-terminal carboxylate (present in Z-LEU-PHE-OH ).

-

A blocked N-terminus (The Z-group prevents aminopeptidase degradation and mimics the interior of a protein chain).

The Z-LEU-PHE-OH molecule binds to the CPA active site where the Zinc ion coordinates with the carbonyl oxygen of the scissile bond (between Leu and Phe) and the side chain of Glu-270 acts as a general base to activate a water molecule for nucleophilic attack.

Visualization: CPA Hydrolysis Pathway

The following diagram illustrates the logical flow of the enzymatic cleavage.

Caption: Mechanistic pathway of Z-LEU-PHE-OH hydrolysis by Carboxypeptidase A, highlighting the cleavage into Z-Leucine and L-Phenylalanine.

Experimental Protocol: CPA Activity Assay

While Hippuryl-L-Phe is the historical standard, Z-LEU-PHE-OH offers distinct kinetic insights due to the bulky Z-group. The following protocol uses UV spectrophotometry to monitor hydrolysis.

Objective: Determine CPA activity by monitoring the cleavage of Z-LEU-PHE-OH.

Reagents:

-

Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

-

Substrate Solution: 1.0 mM Z-LEU-PHE-OH in 10% DMSO/Buffer (Dissolve in minimal DMSO first, then dilute).

-

Enzyme Solution: Bovine Pancreatic CPA (diluted to ~1-5 units/mL in cold 10% LiCl or NaCl).

Workflow:

-

Blanking: Set spectrophotometer to 254 nm . Blank with substrate solution (minus enzyme).

-

Equilibration: Pipette 2.9 mL of Substrate Solution into a quartz cuvette. Equilibrate to 25°C for 3 minutes.

-

Initiation: Add 0.1 mL of Enzyme Solution. Mix by inversion immediately.

-

Measurement: Record absorbance change (

) for 3–5 minutes.-

Note: Cleavage of the peptide bond results in a differential absorbance spectrum.

-

-

Calculation:

(Where

Part 3: Supramolecular Chemistry – Hydrogel Formation[3][4]

Beyond enzymology, Z-LEU-PHE-OH is a potent low-molecular-weight gelator (LMWG) . The combination of the aromatic Z-group, the hydrophobic Leucine isobutyl side chain, and the Phenylalanine benzyl ring drives self-assembly via

Application in Drug Delivery

These hydrogels are biocompatible and can encapsulate hydrophobic drugs (e.g., Curcumin, Doxorubicin). The gelation is often pH-reversible, making it an excellent candidate for controlled release systems.

Protocol: pH-Switch Self-Assembly

This method avoids organic solvents, making the resulting gel suitable for cell culture or in vivo studies.

-

Preparation: Weigh 5–10 mg of Z-LEU-PHE-OH.

-

Solubilization: Add 0.5 mL of deionized water. Add 1M NaOH dropwise (approx 1-2 equivalents) until the peptide dissolves completely (Solution becomes clear, pH ~10-11).

-

Gelation Trigger:

-

Method A (Fast): Add 1M HCl dropwise until pH reaches ~5-6.

-

Method B (Homogeneous): Add Glucono-

-lactone (GdL) .[2] GdL hydrolyzes slowly to gluconic acid, lowering the pH uniformly to induce stable, transparent hydrogel formation over 1-2 hours.

-

-

Verification: Invert the vial. If the substance does not flow, a self-supporting hydrogel has formed.

Visualization: Self-Assembly Logic

Caption: The pH-triggered self-assembly mechanism of Z-LEU-PHE-OH into a supramolecular hydrogel.

Part 4: Synthesis Precursor Role

Z-LEU-PHE-OH is frequently cited as an intermediate in the synthesis of protease inhibitors. It is the direct precursor to:

-

Z-Leu-Phe-CHO (Aldehyde): A potent transition-state inhibitor for Serine Proteases (like Chymotrypsin and Cathepsin G).

-

Z-Leu-Phe-CMK (Chloromethylketone): An irreversible alkylating inhibitor for similar enzymes.

Researchers studying Cathepsin G often use the aldehyde derivative. If using Z-LEU-PHE-OH in this context, it serves as a competitive inhibitor (albeit weaker than the aldehyde) or a substrate for specificity profiling.

References

-

Sigma-Aldrich. Enzymatic Assay of Carboxypeptidase A. Link

-

BenchChem. A Comparative Guide to Carboxypeptidase A Substrates. Link

-

MDPI. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Link

-

National Institutes of Health (NIH). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Link

-

Cayman Chemical. Cathepsin G Inhibitor I Product Information. Link

Sources

Technical Guide: Solubility Profiling and Handling of Z-Leu-Phe-OH

The following technical guide details the solubility profile, handling protocols, and experimental applications of Z-Leu-Phe-OH (Carbobenzoxy-L-leucyl-L-phenylalanine).

Executive Summary

Z-Leu-Phe-OH (N-Carbobenzoxy-L-leucyl-L-phenylalanine) is a hydrophobic dipeptide derivative widely utilized as a substrate for proteolytic enzymes (e.g., Carboxypeptidase A, Cathepsin B) and as a chiral building block in peptide synthesis.[1] Due to the presence of the hydrophobic Carbobenzoxy (Z) protecting group and the non-polar side chains of Leucine and Phenylalanine, this compound exhibits negligible aqueous solubility .

Successful experimental application requires a biphasic dissolution strategy: initial solubilization in a polar aprotic solvent (DMSO or DMF) followed by controlled dilution into aqueous buffers. This guide provides validated protocols to prevent precipitation and ensure assay reproducibility.

Physicochemical Profile

| Property | Data |

| Chemical Name | N-Carbobenzoxy-L-leucyl-L-phenylalanine |

| Synonyms | Z-Leu-Phe-OH; Z-L-Leu-L-Phe-OH |

| CAS Number | 35661-40-6 (varies by salt form) |

| Molecular Weight | ~412.48 g/mol |

| Molecular Formula | C₂₃H₂₈N₂O₅ |

| Physical State | White to off-white powder |

| Hydrophobicity | High (LogP est. > 3.0 due to Z-group and phenyl ring) |

Solubility Landscape

The solubility of Z-Leu-Phe-OH is dictated by the hydrophobic interactions of the Z-protecting group and the peptide side chains.

Primary Solvents (Stock Solutions)

-

DMSO (Dimethyl Sulfoxide): Excellent. The preferred solvent for biological stock solutions. Solubility typically exceeds 25 mg/mL (approx. 60 mM). Sonication may be required for concentrations >50 mg/mL.

-

DMF (Dimethylformamide): Excellent. Frequently used in chemical synthesis (SPPS). Solubility >50 mg/mL.[2]

-

Ethanol (100%): Good. Soluble (>10 mg/mL). Useful when DMSO is incompatible with downstream applications, though evaporation rates must be managed.

-

Methanol: Good. Soluble, often used for transfer or specific crystallization protocols.

Aqueous Solvents (Working Solutions)

-

Water: Insoluble. The compound will float or form a suspension.

-

PBS / Tris Buffer (pH 7.4): Insoluble. Direct addition of solid powder to buffer will result in failure.

-

Alkaline Solutions (dilute NaOH): Moderate. Solubility increases at high pH (> pH 10) due to deprotonation of the C-terminal carboxylic acid, but this risks racemization or hydrolysis of the ester/amide bonds over time.

Solubility Compatibility Matrix

Figure 1: Solubility compatibility matrix for Z-Leu-Phe-OH. Green indicates high solubility, Yellow indicates moderate/conditional solubility, and Red indicates insolubility.

Experimental Protocols

Protocol A: Preparation of Stock Solution (25 mM)

Purpose: To create a stable, high-concentration stock for long-term storage and subsequent dilution.

-

Calculate Mass: For 1 mL of 25 mM stock, weigh 10.31 mg of Z-Leu-Phe-OH (MW: 412.48).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (biotech grade).

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 30°C for 5 minutes.

-

Verification: Ensure the solution is crystal clear.

-

Storage: Aliquot into amber vials to protect from light. Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.[2][3]

Protocol B: Dilution for Enzymatic Assays (e.g., Carboxypeptidase)

Purpose: To introduce the substrate into an aqueous buffer without crashing it out of solution. Target Concentration: 1 mM (typical assay concentration).

-

Buffer Prep: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Stepwise Dilution:

-

Do NOT add the stock directly to a static volume of buffer; this causes local high concentration and immediate precipitation.

-

Technique: Place the buffer under magnetic stirring. Slowly add the DMSO stock dropwise to the vortex of the stirring buffer.

-

Solvent Limit: Keep the final DMSO concentration below 5% (v/v), preferably <1%, to avoid inhibiting the enzyme.

-

Example: To make 10 mL of 1 mM working solution, add 400 µL of 25 mM DMSO stock to 9.6 mL of stirring buffer.

-

-

Visual Check: The solution should remain clear or slightly opalescent. If cloudy, precipitation has occurred.

-

Correction: If precipitation occurs, lower the working concentration or add a surfactant (e.g., 0.01% Tween-20) if the assay permits.

-

Workflow Visualization

Figure 2: Step-by-step dissolution workflow emphasizing the critical dilution step to avoid precipitation.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Cloudiness upon dilution | "Crash-out" effect due to rapid polarity change. | Add DMSO stock dropwise to stirring buffer. Warm buffer to 25-30°C. |

| Incomplete dissolution in DMSO | Compound aggregation or impure solvent. | Sonicate for 10 mins. Ensure DMSO is anhydrous (water content reduces solubility). |

| Enzyme inhibition | High DMSO concentration in assay. | Reduce final DMSO % to <1%. Run a solvent-only control. |

| Yellowing of stock | Oxidation or degradation. | Discard stock. Prepare fresh using amber vials and store at -20°C. |

References

-

MedChemExpress. Z-Phe-Leu-OH Datasheet & Solubility. Retrieved from . (Note: Solubility data extrapolated from structural isomer Z-Phe-Leu-OH and general Z-dipeptide properties).

-

Sigma-Aldrich. Carboxypeptidase A Assay Protocol. Retrieved from . (Describes Hippuryl-Phe dissolution in ethanol/buffer).

-

Worthington Biochemical. Carboxypeptidase Y Assay. Retrieved from . (Cites use of DMSO for Z-protected peptide substrates).[4][5]

-

PubChem. Z-Leu-Phe-OH Compound Summary. Retrieved from .

Sources

An In-depth Technical Guide to Z-LEU-PHE-OH as a Substrate for Carboxypeptidase Y

Foreword

Welcome to this in-depth technical guide on the utilization of N-α-Cbz-L-leucyl-L-phenylalanine (Z-LEU-PHE-OH) as a substrate for Carboxypeptidase Y (CPY). This document is crafted for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this enzyme-substrate system. Moving beyond a mere recitation of protocols, this guide delves into the causality of experimental design, ensuring a robust and reproducible application of this assay in your laboratory. As your virtual application scientist, I will guide you through the intricacies of CPY enzymology, assay principles, and practical applications, all grounded in established scientific literature.

Introduction to Carboxypeptidase Y and its Substrate Specificity

Carboxypeptidase Y (CPY), classified as a serine carboxypeptidase (EC 3.4.16.5), is a versatile exopeptidase isolated from Saccharomyces cerevisiae (baker's yeast).[1] It catalyzes the hydrolysis of peptide bonds from the C-terminal end of proteins and peptides.[2] Unlike metallo-carboxypeptidases, CPY does not require a metal ion for its catalytic activity.[3] Its functionality relies on a classic catalytic triad of serine, histidine, and aspartate residues in its active site. CPY exhibits broad substrate specificity, efficiently cleaving a variety of C-terminal amino acids, with a noted preference for those bearing large hydrophobic or aromatic side chains. This characteristic makes it an invaluable tool in protein chemistry and enzymology.

The substrate, Z-LEU-PHE-OH, is a synthetic dipeptide with its N-terminus protected by a carbobenzoxy (Z) group. This protection prevents cleavage by aminopeptidases and focuses the enzymatic activity of CPY on the peptide bond between the leucine and phenylalanine residues. The presence of the bulky, hydrophobic leucine and phenylalanine residues at the P1 and P1' positions, respectively, makes Z-LEU-PHE-OH a highly suitable substrate for CPY.

The Enzymatic Reaction and its Mechanism

Carboxypeptidase Y catalyzes the hydrolytic cleavage of the peptide bond in Z-LEU-PHE-OH, yielding two products: N-α-Cbz-L-leucine (Z-LEU-OH) and L-phenylalanine (PHE).

Reaction: Z-LEU-PHE-OH + H₂O --(Carboxypeptidase Y)--> Z-LEU-OH + L-Phenylalanine

The catalytic mechanism of CPY is analogous to that of other serine proteases. It involves a catalytic triad composed of serine, histidine, and aspartate. The reaction proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate. The serine residue, activated by the histidine and aspartate, acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the C-terminal amino acid (phenylalanine) and forming an acyl-enzyme intermediate. In the second step, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the second product (Z-LEU-OH).

Diagram of the Enzymatic Reaction

Caption: Hydrolysis of Z-LEU-PHE-OH by Carboxypeptidase Y.

Quantitative Analysis: Kinetic Parameters

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| Z-PHE-LEU-OH * | ~1.0 | Not Reported | Not Reported | pH 6.5, 25°C |

Note: Data for the structurally similar substrate Z-PHE-LEU-OH is presented as a proxy.[5] Researchers should determine the specific kinetic parameters for Z-LEU-PHE-OH under their experimental conditions.

Experimental Protocols

Core Assay for Carboxypeptidase Y Activity

This protocol is adapted from established methods and is designed to measure the release of L-phenylalanine from Z-LEU-PHE-OH using the ninhydrin colorimetric reaction.[5] The ninhydrin reagent reacts with the primary amine of the liberated phenylalanine to produce a deep purple compound, known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[6][7]

Materials and Reagents:

-

Carboxypeptidase Y (from baker's yeast)

-

Z-LEU-PHE-OH (Substrate)

-

Dimethyl sulfoxide (DMSO)

-

Sodium Phosphate Buffer (50 mM, pH 6.5) containing 0.15 M NaCl

-

Ninhydrin Reagent (4% w/v in methyl cellosolve)

-

Citrate Buffer (0.2 M, pH 5.0) with 7.1 mM Stannous Chloride

-

Ninhydrin-Citrate Mixture (Prepare fresh by mixing equal volumes of Ninhydrin Reagent and Citrate Buffer)

-

50% (v/v) n-Propanol

-

L-Phenylalanine (for standard curve)

-

Microcentrifuge tubes or test tubes

-

Water bath (100°C)

-

Spectrophotometer or microplate reader

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of Z-LEU-PHE-OH in a minimal volume of DMSO. This is a critical step as the substrate has low aqueous solubility. DMSO acts as a polar aprotic solvent that can dissolve both hydrophobic and polar compounds, ensuring the substrate is available to the enzyme. Once dissolved, bring to the final volume with the Sodium Phosphate Buffer.

-

Enzyme Working Solution: Prepare a 1 mg/mL stock solution of Carboxypeptidase Y in cold reagent-grade water. Allow the enzyme to equilibrate at room temperature for 2-3 hours to stabilize its activity.[5] Just before use, dilute the stock solution to the desired working concentration (e.g., 10-50 µg/mL) with Sodium Phosphate Buffer.

-

L-Phenylalanine Standards: Prepare a series of L-phenylalanine standards (e.g., 0-0.5 mM) in Sodium Phosphate Buffer to generate a standard curve.

-

-

Enzymatic Reaction:

-

Pipette 500 µL of the Substrate Stock Solution into each reaction tube.

-

Pre-incubate the tubes at 25°C for 5-10 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 50 µL of the Enzyme Working Solution to each tube. For the blank, add 50 µL of Sodium Phosphate Buffer instead of the enzyme.

-

Incubate the reaction at 25°C for a defined period (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 500 µL of the Ninhydrin-Citrate Mixture to each tube.

-

Include the L-Phenylalanine standards in this step by adding 500 µL of each standard to separate tubes, followed by 500 µL of the Ninhydrin-Citrate Mixture.

-

Place all tubes in a boiling water bath for 15 minutes.

-

Cool the tubes to room temperature.

-

Add 2.5 mL of 50% n-Propanol to each tube and mix thoroughly.

-

-

Data Acquisition:

-

Measure the absorbance of each sample and standard at 570 nm.

-

Subtract the absorbance of the blank from all sample readings.

-

Construct a standard curve by plotting the absorbance of the L-Phenylalanine standards against their known concentrations.

-

Determine the concentration of L-phenylalanine released in each sample using the standard curve.

-

Calculate the enzyme activity, typically expressed in units/mg, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[5]

-

Diagram of the Experimental Workflow

Caption: Workflow for the Carboxypeptidase Y activity assay.

High-Throughput Screening (HTS) Protocol for Inhibitor Discovery

This assay can be adapted for a 96-well or 384-well microplate format, making it suitable for screening compound libraries for potential CPY inhibitors.[8][9][10][11]

Modifications for HTS:

-

Miniaturization: Reduce the reaction volumes to a final volume of 100-200 µL per well.

-

Plate Type: Use clear, flat-bottom 96-well plates.

-

Reagent Dispensing: Utilize multichannel pipettes or automated liquid handlers for efficient reagent addition.

-

Incubation: Use a plate incubator to ensure uniform temperature across the plate.

-

Reading: A microplate reader capable of measuring absorbance at 570 nm is required.

HTS Protocol Outline:

-

Compound Plating: Dispense test compounds and controls (e.g., a known CPY inhibitor and a DMSO vehicle control) into the wells of the microplate.

-

Enzyme Addition: Add the CPY working solution to all wells and pre-incubate with the compounds for a short period (e.g., 10-15 minutes).

-

Reaction Initiation: Add the Z-LEU-PHE-OH substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 25°C for the predetermined optimal time.

-

Termination and Detection: Add the Ninhydrin-Citrate Mixture to all wells, seal the plate, and heat it in an oven or on a heat block at 100°C. After cooling, add 50% n-propanol.

-

Data Acquisition: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Self-Validating Systems and Causality in Experimental Choices

A robust protocol is a self-validating one. Here, we dissect the rationale behind key experimental choices:

-

Choice of pH (6.5): Carboxypeptidase Y has an acidic to neutral pH optimum. Operating at pH 6.5 ensures high enzymatic activity while maintaining the stability of the enzyme over the course of the assay.

-

Use of DMSO: Z-LEU-PHE-OH, like many protected peptides, has poor solubility in aqueous buffers. DMSO is an excellent organic solvent that solubilizes the substrate without significantly denaturing the enzyme at low final concentrations. It is crucial to maintain a consistent final DMSO concentration across all assays, including controls, as it can influence enzyme activity.

-

Temperature (25°C): This temperature provides a good balance between a measurable reaction rate and enzyme stability. Higher temperatures could lead to enzyme denaturation over time.

-

Ninhydrin Reaction: This classic colorimetric method is highly sensitive for the detection of primary amines, making it ideal for quantifying the release of L-phenylalanine. The inclusion of stannous chloride in the citrate buffer helps to maintain a reducing environment, which is optimal for the color development reaction.

Applications in Research and Drug Development

The CPY-Z-LEU-PHE-OH system is a valuable tool with several applications:

-

Enzyme Characterization: It provides a reliable method for studying the kinetic properties of CPY and its variants.

-

Inhibitor Screening: As detailed in the HTS protocol, this assay is well-suited for the discovery of novel CPY inhibitors, which may have therapeutic potential.

-

Protein Sequencing: CPY's ability to sequentially cleave C-terminal amino acids makes it a useful reagent in protein sequencing workflows.

Conclusion

Z-LEU-PHE-OH serves as an excellent substrate for the sensitive and reliable measurement of Carboxypeptidase Y activity. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this system in their work. By understanding the underlying principles and the rationale for each experimental step, you are well-equipped to generate high-quality, reproducible data.

References

- Bai, Y., Hayashi, R., & Hata, T. (1975). Kinetic studies of carboxypeptidase Y. I.

- Steffens, J. C., & Hedrick, J. L. (1981). Carboxypeptidase Y stability. Journal of Biological Chemistry, 256(20), 10479-10482.

- Oda, K., et al. (2019). Carboxypeptidase Y activity and maintenance is modulated by a large helical structure. FEBS Open Bio, 9(7), 1266-1275.

-

iGEM Foundation. (n.d.). Microplate measurement of amino acids by ninhydrin. Retrieved from [Link]

-

Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

- Tong, Z., et al. (2014). A 96-well plate assay for high-throughput analysis of holocarboxylase synthetase activity. Analytical Biochemistry, 465, 54-60.

- G-R, M., et al. (2019). Potent and selective inhibitors for M32 metallocarboxypeptidases identified from high-throughput screening of anti-kinetoplastid chemical boxes. PLoS Neglected Tropical Diseases, 13(7), e0007543.

- Malgor, R., et al. (2024). Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma. PLoS ONE, 19(10), e0301133.

- Brunauer, L. S., et al. (2014). Distinguishing Peptides Using the Ninhydrin and Biuret Reactions in a Student Experiment.

-

University of Illinois Urbana-Champaign. (2024). SOP: Free Amino Acids (ninhydrin). Retrieved from [Link]

- Whitaker, J. R. (1966). Kinetics of the carboxypeptidase A-catalyzed hydrolysis of benzyloxycarbonylglycyl-L-phenylalanine.

Sources

- 1. Carboxypeptidase Y activity and maintenance is modulated by a large helical structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. A 96-well plate assay for high-throughput analysis of holocarboxylase synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent and selective inhibitors for M32 metallocarboxypeptidases identified from high-throughput screening of anti-kinetoplastid chemical boxes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

Technical Guide: Z-Leu-Phe-OH in Peptide Synthesis & Enzymology

Topic: Role of Z-LEU-PHE-OH in Peptide Synthesis and Enzymology Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Z-Leu-Phe-OH (Carbobenzoxy-L-leucyl-L-phenylalanine) is a protected dipeptide intermediate that serves two critical functions in biochemical research: as a robust building block for fragment-based peptide synthesis and as a "gold standard" substrate for the kinetic characterization of metalloproteases, specifically Carboxypeptidase A (CPA) .

Unlike simple amino acid derivatives, Z-Leu-Phe-OH possesses a specific hydrophobic profile and steric configuration that mimics the natural cleavage sites of digestive enzymes. This guide delineates the physicochemical properties, synthesis protocols, and enzymatic applications of Z-Leu-Phe-OH, providing self-validating workflows for laboratory implementation.

Chemical Profile & Physicochemical Properties[1][2][3]

Z-Leu-Phe-OH acts as a hydrophobic, N-terminally protected dipeptide. The benzyloxycarbonyl (Z or Cbz) group suppresses the nucleophilicity of the N-terminus, preventing polymerization during activation of the C-terminus, while also reducing the risk of racemization compared to acyl-protected derivatives.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Chemical Name | N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine | |

| CAS Number | 4313-73-9 | |

| Molecular Formula | C₂₃H₂₈N₂O₅ | |

| Molecular Weight | 412.48 g/mol | |

| Solubility (Organic) | Soluble in DMF, DMSO, MeOH, EtOH | High : >50 mg/mL in DMF.[1] |

| Solubility (Aqueous) | Insoluble / Sparingly Soluble | Requires organic co-solvent (e.g., 10% DMSO) for aqueous buffers. |

| pKa (C-term) | ~3.5 - 4.0 | Typical for free carboxyl groups in peptides. |

| Storage | -20°C, Desiccated | Stable for years if kept dry. |

Synthesis of Z-Leu-Phe-OH (Protocol)

While Z-Leu-Phe-OH is commercially available, in-house synthesis is often required for isotopic labeling or derivative creation. The most reliable method employs DCC/HOBt coupling in solution phase. This method minimizes racemization of the Leucine residue via the formation of an HOBt active ester intermediate.

Mechanism of Synthesis

The reaction couples Z-Leu-OH (Carboxyl component) with H-Phe-OMe (Amine component), followed by saponification (hydrolysis) to yield the free acid Z-Leu-Phe-OH.

Note: Direct coupling to free H-Phe-OH is possible via "salt coupling" but often results in lower yields due to zwitterionic solubility issues. The methyl ester route described below is more robust.

DOT Diagram: Synthesis Workflow

Figure 1: Step-wise chemical synthesis of Z-Leu-Phe-OH via the methyl ester route.

Experimental Protocol 1: Solution Phase Coupling

Reagents:

-

Z-Leu-OH (10 mmol)

-

HCl·H-Phe-OMe (10 mmol)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (10.5 mmol)

-

HOBt (1-Hydroxybenzotriazole) (11 mmol)

-

NMM (N-Methylmorpholine) (10 mmol)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve Z-Leu-OH and HOBt in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Coupling Agent: Add DCC (dissolved in minimal DCM) dropwise. Stir for 20 minutes at 0°C. Explanation: This forms the O-acylisourea, which immediately reacts with HOBt to form the active ester, preventing racemization.

-

Amine Addition: Add HCl·H-Phe-OMe and NMM to the mixture. The NMM neutralizes the HCl salt, liberating the free amine of Phenylalanine.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours).

-

Work-up:

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with: 10% Citric Acid (removes unreacted amine), Saturated NaHCO₃ (removes unreacted acid), and Brine.

-

Dry over MgSO₄ and concentrate in vacuo to obtain Z-Leu-Phe-OMe .

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the methyl ester in MeOH. Add 2 equivalents of 1N NaOH. Stir for 2-4 hours (monitor by TLC).

-

Acidify carefully with 1N HCl to pH ~3.

-

Extract with Ethyl Acetate, dry, and evaporate. Crystallize from EtOAc/Hexane to yield Z-Leu-Phe-OH .

-

Enzymatic Application: Carboxypeptidase A (CPA) Substrate[5][6][7]

The primary biochemical utility of Z-Leu-Phe-OH is as a substrate for Carboxypeptidase A (EC 3.4.17.1) . CPA is a zinc-dependent exopeptidase that preferentially cleaves C-terminal aromatic amino acids (Phe, Trp, Tyr).

Mechanistic Role

Z-Leu-Phe-OH binds to the CPA active site. The Zinc ion coordinates the carbonyl oxygen of the scissile bond (Leu-Phe), polarizing it for nucleophilic attack by water (promoted by Glu-270). The hydrophobic "pocket" of CPA specifically recognizes the Phenylalanine side chain.

Why Z-Leu-Phe-OH? The Z-group blocks the N-terminus, preventing the enzyme (an exopeptidase) from degrading the substrate from the N-terminal side. This forces the enzyme to act only on the C-terminal Phe residue, releasing free Phenylalanine and Z-Leu-OH.

DOT Diagram: CPA Hydrolysis Assay

Figure 2: Workflow for the kinetic analysis of CPA using Z-Leu-Phe-OH.

Experimental Protocol 2: Ninhydrin-Based CPA Assay

Objective: Determine CPA activity by quantifying released Phenylalanine.

Reagents:

-

Substrate Stock: 10 mM Z-Leu-Phe-OH in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5.

-

Ninhydrin Reagent: 2% in Ethanol/Acetic Acid.

-

Enzyme: Bovine Carboxypeptidase A (diluted in cold 10% LiCl).

Methodology:

-

Preparation: In a microfuge tube, mix 900 µL Assay Buffer and 50 µL Substrate Stock. (Final substrate conc: 0.5 mM).

-

Initiation: Add 50 µL of CPA enzyme solution. Mix gently.

-

Incubation: Incubate at 25°C for exactly 10 minutes.

-

Quenching: Add 100 µL of 10% Trichloroacetic acid (TCA) or heat at 95°C for 5 mins to denature the enzyme.

-

Detection:

-

Take an aliquot (e.g., 200 µL) of the quenched reaction.

-

Add 100 µL Ninhydrin Reagent.

-

Heat at 100°C for 10 minutes (Purple color develops).

-

Cool and measure Absorbance at 570 nm .

-

-

Calculation: Compare OD₅₇₀ against a standard curve of L-Phenylalanine.

-

Note: Z-Leu-OH (the byproduct) has a blocked amine and will not react with Ninhydrin. Only the released Phe is detected.

-

Troubleshooting & Optimization

Solubility Issues

Z-Leu-Phe-OH is prone to aggregation in pure aqueous buffers due to the hydrophobic Z-group and Phe/Leu side chains.

-

Solution: Always dissolve in 100% DMSO or DMF first. Ensure the final organic solvent concentration in the assay is <5% (v/v) to avoid denaturing the enzyme, though CPA is relatively tolerant to 10% DMSO.

Racemization Control

During synthesis, if the activation time (Step 2 of Protocol 1) is too long without the amine present, or if base (NMM) is excessive, the C-terminal Leu of the Z-Leu component can racemize.

-

Validation: Check the optical rotation of the final product or use Chiral HPLC. Pure L-L isomer should have a specific rotation [α]D approx -35° to -40° (c=1, MeOH).

References

-

Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry, 9(22), 4352-4359. Link

-

Mock, W. L., & Tsay, J. T. (1988). pK values for active site residues of carboxypeptidase A. Journal of Biological Chemistry, 263(18), 8635-8641. Link

-

Sigma-Aldrich. (n.d.).[2] Carboxypeptidase A Assay Kit Technical Bulletin. Link

-

BenchChem. (2025).[3][4] A Comparative Guide to Carboxypeptidase A Assays. Link

-

Chem-Impex. (n.d.). Z-Leu-Phe-OH Product Data. Link

Sources

Preserving the Interactome: A Technical Guide to Z-Leu-Phe-CHO for the Study of Protein-Protein Interactions

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function, yet these dynamic relationships are often obscured by the very methods used to observe them. Post-lysis proteolysis represents a significant challenge, leading to the degradation of target proteins and their binding partners before they can be analyzed. This guide provides an in-depth technical overview of Z-Leu-Phe-CHO, a potent and cell-permeable protease inhibitor, as a critical tool for preserving the integrity of protein complexes. We will explore its mechanism of action, provide field-tested protocols for its application in cornerstone PPI assays like co-immunoprecipitation, and offer expert insights into experimental design and data interpretation, empowering researchers to capture a more accurate snapshot of the cellular interactome.

Introduction: The Challenge of Post-Lysis Proteolysis

Cellular lysis, the foundational step for most protein-based assays, is a necessarily disruptive process. The rupture of cellular and organellar membranes releases a host of enzymes, including proteases, from their native compartments into the general lysate. This sudden mixing can initiate a cascade of enzymatic degradation that is not representative of the in-vivo state.

Of particular concern are the calcium-activated neutral proteases, calpains , and the lysosomal cysteine proteases, cathepsins .[1][2] Upon lysis, the release of calcium from intracellular stores can activate calpains, while the rupture of lysosomes releases active cathepsins into a lysate with a now-neutral pH.[2][3] These proteases can rapidly cleave substrates, which may include the very proteins or protein complexes a researcher aims to study. This leads to artifactual results, including the apparent loss of an interaction or the generation of misleading protein fragments. The inclusion of effective protease inhibitors at the point of lysis is therefore not just recommended; it is essential for scientific rigor.[4][5]

Z-Leu-Phe-CHO: Mechanism of Action

Z-Leu-Phe-CHO (N-Benzyloxycarbonyl-L-leucyl-L-phenylalaninal) is a synthetic dipeptide aldehyde that functions as a potent, reversible inhibitor of several cysteine proteases.[1][6] Its structure is designed to mimic the peptide substrate of these enzymes, allowing it to bind competitively to the enzyme's active site.

The key to its inhibitory function is the C-terminal aldehyde group. This electrophilic group forms a reversible covalent bond (a thiohemiacetal) with the active site cysteine residue of proteases like calpain I and II, and cathepsins B and L.[1][7][8][9] By occupying the active site, Z-Leu-Phe-CHO effectively blocks the enzyme from binding to and cleaving its natural substrates. This immediate inactivation upon cell lysis is crucial for preserving the native state of protein complexes.

Caption: Mechanism of protein complex preservation by Z-Leu-Phe-CHO.

Experimental Design & Protocols

The successful use of Z-Leu-Phe-CHO hinges on its introduction at the correct stage and concentration. Because its purpose is to prevent post-lysis degradation, it must be added to the lysis buffer immediately before it is used to resuspend the cells.

Stock Solution Preparation and Handling

Proper preparation and storage of Z-Leu-Phe-CHO are critical for maintaining its activity.

| Parameter | Recommendation | Rationale |

| Solvent | Dimethyl Sulfoxide (DMSO) | Z-Leu-Phe-CHO is highly soluble in DMSO, allowing for a concentrated stock solution.[10] |

| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of solvent added to the final lysis buffer, preventing potential interference. |

| Storage | Aliquot and store at -20°C or -80°C | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[10] |

| Handling | Use newly opened or anhydrous grade DMSO | The aldehyde group is susceptible to oxidation and hydration. Hygroscopic DMSO can reduce stability.[10] |

Core Protocol: Co-Immunoprecipitation (Co-IP) with Z-Leu-Phe-CHO

This protocol outlines the integration of Z-Leu-Phe-CHO into a standard Co-IP workflow. The key is the immediate inactivation of proteases upon cell disruption.

Materials:

-

Cultured cells expressing proteins of interest

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Co-IP Lysis Buffer (e.g., RIPA or a gentle NP-40 based buffer)[11]

-

Z-Leu-Phe-CHO stock solution (e.g., 20 mM in DMSO)

-

A general protease/phosphatase inhibitor cocktail

-

Primary antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (typically the same as Lysis Buffer, or with lower detergent)

-

Elution Buffer (e.g., Laemmli sample buffer)

Methodology:

-

Cell Preparation:

-

Protected Lysis (The Critical Step):

-

Prepare the complete lysis buffer immediately before use on ice.

-

Causality: To 1 mL of your chosen Co-IP Lysis Buffer, add your standard protease/phosphatase inhibitor cocktail. Then, add Z-Leu-Phe-CHO to a final working concentration of 10-50 µM. This concentration is a robust starting point, but may require optimization. The goal is to have the inhibitor present the instant the cell membrane is breached.

-

Resuspend the cell pellet in the complete, inhibitor-fortified lysis buffer. The volume depends on the cell pellet size; a common starting point is 400-500 µL for a confluent 10 cm dish.

-

Incubate on ice for 20-30 minutes with gentle agitation to ensure complete lysis.

-

-

Lysate Clarification:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube. This is your input sample.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the clarified lysate (e.g., via BCA assay).

-

Set aside a small aliquot (e.g., 20-40 µL) of the lysate to serve as your "Input" or "Loading Control" for later Western blot analysis.

-

To the remaining lysate (e.g., 500-1000 µg total protein), add the primary antibody against your "bait" protein. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add pre-washed Protein A/G beads and continue to incubate with rotation for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic rack or gentle centrifugation.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. These washes are crucial for removing non-specifically bound proteins.

-

After the final wash, remove all supernatant. Elute the protein complexes by resuspending the beads in 1X or 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluate and the input sample by SDS-PAGE and Western blotting.

-

Probe the blot with antibodies against both the "bait" protein (to confirm successful IP) and the suspected "prey" protein (to test for interaction).

-

Caption: Co-Immunoprecipitation workflow incorporating Z-Leu-Phe-CHO.

Validation and Controls: Ensuring Trustworthy Data

To ensure that your results are valid and not artifacts, a self-validating experimental design is crucial.

-

Vehicle Control: Always run a parallel Co-IP experiment where you add an equivalent volume of the inhibitor's solvent (e.g., DMSO) to the lysis buffer instead of Z-Leu-Phe-CHO. Comparing the results will demonstrate the inhibitor's specific effect on protein stability and the observed interaction.

-

Isotype Control: Perform a Co-IP with a non-specific IgG antibody of the same isotype as your primary antibody. This control is essential to ensure that the observed interaction is not due to non-specific binding of your proteins to the antibody or the beads.

-

Input Analysis: The Western blot of your input sample is non-negotiable. It confirms that both your bait and prey proteins are expressed in the lysate before the immunoprecipitation. Comparing the vehicle and Z-Leu-Phe-CHO-treated inputs can also directly show the stabilizing effect of the inhibitor if your protein is normally prone to degradation.

Conclusion

Z-Leu-Phe-CHO is more than just another component in an inhibitor cocktail; it is a targeted intervention to counteract the specific and potent threat of calpain and cathepsin activity during the critical window of cell lysis. By understanding its mechanism and integrating it into carefully controlled workflows, researchers can significantly enhance the reliability and accuracy of protein-protein interaction studies. The preservation of labile protein complexes allows for a more faithful interrogation of the cellular machinery, ultimately leading to more robust and meaningful biological insights.

References

-

University of Cologne. (2025, October 31). From food to fuel: How leucine enhances mitochondrial energy production. ScienceDaily. Retrieved from [Link]

- Verma, S., et al. (2020).

- Diez-Torre, A., et al. (2018). Potential Use of Calpain Inhibitors as Brain Injury Therapy. Neural Plasticity, 2018, 1234567.

-

Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]

-

Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]

- Do, H. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(26), 15783-15794.

- Squier, M. K., et al. (1998). Calpain inhibitors, but not caspase inhibitors, prevent actin proteolysis and DNA fragmentation during apoptosis. Journal of Cell Science, 111(Pt 6), 727-735.

- Li, F., et al. (2022). Factors and Mechanisms Affecting the Secretion of Recombinant Protein in CHO Cells. Frontiers in Bioengineering and Biotechnology, 10, 901678.

-

National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem Compound Database. Retrieved from [Link]

- Pless, S. A., et al. (2008). A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists. Molecular Pharmacology, 73(5), 1514-1520.

-

National Center for Biotechnology Information. (n.d.). Mdl-28170. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyloxycarbonyl-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

- Squier, M. K., et al. (1998). Calpain inhibitors, but not caspase inhibitors, prevent actin proteolysis and DNA fragmentation during apoptosis. Journal of Cell Science, 111(6), 727-735.

- Gentile, F., et al. (2022). A Second Opportunity for the Peptide-Based Analogues with γ-Lactam at the P1 Position: Human Cathepsin S Inhibition. Molecules, 27(15), 4930.

-

Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]

- Lu, F., et al. (2026, January 7). Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. Frontiers in Bioengineering and Biotechnology.

- Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(19), 11623.

- Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.

-

Ghoochani, A., & Abu-Remaileh, M. (2026, January 11). Co-Immunoprecipitation (co-IP) Protocol. protocols.io. [Link]

- Kramer, L., et al. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions. ACS Chemical Biology, 16(9), 1648-1658.

-

Patsnap Synapse. (2024, June 21). What are Calpain1/2 inhibitors and how do they work?. Retrieved from [Link]

-

Arhewoh, M. I. (2015, September 10). How much active calpain-1 should I use in cell lysate for an in vitro degradation assay? [Discussion post]. ResearchGate. Retrieved from [Link]

Sources

- 1. Z-Leu-Leu-Phe-CHO | Proteasome inhibitor | Hello Bio [hellobio.com]

- 2. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. assaygenie.com [assaygenie.com]

- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 6. Mdl-28170 | C22H26N2O4 | CID 72430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 8. caymanchem.com [caymanchem.com]

- 9. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Optimizing Enzymatic Assays with Z-LEU-PHE-OH: A Technical Guide

Executive Summary

This technical guide details the operational principles of using Z-LEU-PHE-OH (N-Carbobenzoxy-L-Leucyl-L-Phenylalanine) in high-fidelity enzyme assays. While often utilized in academic kinetics, this substrate is critical in drug development for characterizing metalloproteases, specifically Carboxypeptidase A (CPA) .

The "Z" group (benzyloxycarbonyl) acts as an N-terminal blocking agent, mimicking the internal peptide bond of a protein substrate and preventing degradation by aminopeptidases. This guide moves beyond basic protocols to establish a self-validating experimental system , focusing on solubility management, signal-to-noise optimization via the ninhydrin reaction, and rigorous kinetic analysis.

Part 1: Molecular Architecture & Mechanistic Basis

The Substrate-Enzyme Interface

Z-LEU-PHE-OH is designed to probe the specificity of enzymes that cleave C-terminal aromatic amino acids.

-

The "Z" Cap (Cbz): Provides hydrophobic bulk and eliminates the positive charge at the N-terminus. This forces the enzyme to recognize the molecule solely as an endopeptidase or carboxypeptidase substrate, not an aminopeptidase substrate.

-

The Scissile Bond: Carboxypeptidase A (CPA) contains a Zinc (

) ion in its active site.[1][2] The enzyme preferentially binds the C-terminal Phenylalanine side chain into a hydrophobic pocket ( -

Catalytic Event: The

activates a water molecule, which acts as a nucleophile attacking the carbonyl carbon of the peptide bond between Leucine and Phenylalanine.

Mechanism of Action Diagram

The following diagram illustrates the catalytic hydrolysis of Z-LEU-PHE-OH by CPA.

Figure 1: Catalytic pathway of Z-LEU-PHE-OH hydrolysis by Carboxypeptidase A.[1] The release of free L-Phenylalanine is the critical detection event.

Part 2: Assay Design Principles

Solubility and Solvent Effects

Z-LEU-PHE-OH is hydrophobic. Direct dissolution in aqueous buffer often leads to micro-precipitation, causing erratic scattering in optical assays.

-

Protocol Standard: Dissolve stock substrate in 100% DMSO or Methanol .

-

Limit: Keep final organic solvent concentration

(v/v) in the assay well to prevent enzyme denaturation.

Buffer Chemistry: The Ionic Strength Factor

Carboxypeptidase A is unique; it requires high ionic strength for solubility and stability. Low salt conditions can lead to enzyme aggregation.

-

Critical Component: 500 mM NaCl or LiCl is mandatory in the assay buffer.

-

pH Optima: 7.5 (Tris-HCl or MOPS).

Detection Strategy: The Ninhydrin Advantage

While UV absorbance at 254 nm can monitor peptide bond breakage, the signal change is often small and prone to interference from the "Z" group. The Ninhydrin Colorimetric Assay is superior for robustness.

-

Principle: Z-LEU-PHE-OH (Blocked N-term)

No Reaction with Ninhydrin. -

Product: L-Phenylalanine (Free Amine)

Purple Complex ( -

Result: Zero background from the substrate; signal is directly proportional to product formation.

Part 3: Experimental Protocol (Ninhydrin Endpoint)

Objective: Determine the specific activity of CPA using Z-LEU-PHE-OH.

Reagents Preparation

| Component | Concentration | Preparation Details | Storage |

| Assay Buffer | 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 | Dissolve Tris and NaCl in ultrapure water.[3] Adjust pH with HCl. | RT |

| Substrate Stock | 20 mM Z-LEU-PHE-OH | Dissolve powder in 100% DMSO. Sonicate if necessary.[3][4] | -20°C |

| Enzyme Stock | 1 mg/mL CPA | Dissolve in 10% LiCl (cold).[3] Never freeze-thaw repeatedly. | 4°C |

| Ninhydrin Reagent | 2% Ninhydrin | Dissolve in ethanol/buffer mixture. | Dark/RT |

Assay Workflow

This protocol uses a "Stop-and-Read" method, which is more precise for batch processing than continuous monitoring for this specific substrate.

-

Substrate Dilution: Dilute 20 mM Substrate Stock into Assay Buffer to create a 1 mM working solution (5% DMSO final).

-

Equilibration: Aliquot 100 µL of substrate into microfuge tubes. Incubate at 25°C for 5 minutes.

-

Initiation: Add 10 µL of diluted Enzyme Solution (e.g., 0.1 - 1.0 Units/mL). Mix gently.

-

Incubation: Incubate at 25°C for exactly 10 minutes.

-

Quenching: Add 100 µL of Stopping Reagent (e.g., 10% TCA or Citrate Buffer pH 3.0) to terminate the reaction.

-

Color Development:

-

Add 100 µL of Ninhydrin Reagent to the quenched mixture.

-

Heat at 85°C-95°C for 10-15 minutes.

-

Cool to Room Temperature.

-

-

Measurement: Transfer to a clear plate and read Absorbance at 570 nm .

Workflow Diagram

Figure 2: Step-by-step workflow for the Ninhydrin-based Z-LEU-PHE-OH assay.

Part 4: Data Analysis & Kinetics

To validate the assay, you must convert Absorbance (OD) to Concentration using a Phenylalanine Standard Curve .

Calculation Logic

-

Standard Curve: Plot OD 570nm (y-axis) vs. [L-Phe] (x-axis). Obtain the slope (

). -

Velocity (

):- = incubation time (min)

- = volume of enzyme added

-

Michaelis-Menten: Plot

vs. [Substrate].

Expected Kinetic Parameters (Reference Values)

| Parameter | Approximate Value | Significance |

| 0.1 - 2.0 mM | Affinity of CPA for Z-Leu-Phe-OH. | |

| Turnover number. Indicates rapid hydrolysis. | ||

| pH Optimum | 7.2 - 7.8 | Strict bell-shaped dependence on ionization of Glu-270. |

Part 5: Troubleshooting & Self-Validation

A robust assay must include controls that flag errors immediately.

The "No-Enzyme" Blank

-

Procedure: Run the full protocol but add buffer instead of enzyme.

-

Pass Criteria: OD 570nm must be near zero (comparable to reagent blank).

-

Failure Mode: High background indicates spontaneous hydrolysis or contamination with free amino acids in the substrate stock.

The "No-Substrate" Blank

-

Procedure: Enzyme + Buffer + Ninhydrin.

-

Pass Criteria: Low signal.

-

Failure Mode: High signal indicates the enzyme preparation contains free amines (e.g., Ammonium Sulfate precipitation residues or BSA stabilizers). Note: Dialyze enzyme if this occurs.

Solvent Tolerance Check

-

If

drops as substrate concentration increases (despite being below saturation), check DMSO concentration.

References

-

Auld, D. S., & Vallee, B. L. (1970).[2] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes.[2] Biochemistry, 9(22), 4352–4359.[2] [Link]

-

Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences.[5] Journal of Agricultural and Food Chemistry, 52(3), 385–406. [Link]

- Whitaker, J. R. (1972). Principles of Enzymology for the Food Sciences. Marcel Dekker, Inc. (Contextual grounding for CPA solubility in high salt).

Sources

- 1. UVACollab has been retired [collab.its.virginia.edu]

- 2. Carboxypeptidase A mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Fluorometric Assay for Screening Inhibitors of Proteases Using a Z-Leu-Phe-Based Substrate

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for establishing a robust and sensitive in vitro enzyme assay to screen for inhibitors of proteases that recognize the Leu-Phe dipeptide sequence. The protocol is centered around the fluorogenic substrate N-carbobenzyloxy-L-leucyl-L-phenylalanine-7-amino-4-methylcoumarin (Z-Leu-Phe-AMC). We will delve into the underlying principles of the assay, provide detailed, step-by-step protocols for execution, and offer guidance on data analysis and interpretation. This application note is designed for researchers, scientists, and drug development professionals engaged in identifying and characterizing novel protease inhibitors.

Introduction: The Critical Role of Protease Inhibitor Screening

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. They are fundamental to countless physiological processes, and their dysregulation is implicated in a wide array of human diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2] This makes proteases a significant and attractive class of targets for therapeutic intervention. The development of small molecule inhibitors that can modulate the activity of specific proteases is a cornerstone of modern drug discovery.[2][3]